molecular formula C7H8O2 B1633637 Formaldehyde;phenol CAS No. 68130-83-6

Formaldehyde;phenol

Cat. No.: B1633637
CAS No.: 68130-83-6
M. Wt: 124.14 g/mol
InChI Key: SLGWESQGEUXWJQ-UHFFFAOYSA-N
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Description

Formaldehyde;phenol, is a synthetic polymer formed by the reaction of formaldehyde with isobutylenated phenol. This compound is part of the phenol-formaldehyde resin family, which are among the oldest synthetic polymers. These resins are known for their high mechanical strength, thermal stability, and resistance to chemicals and water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde, polymers with isobutylenated phenol, involves the reaction of formaldehyde with isobutylenated phenol under controlled conditions. The reaction can be catalyzed by either acid or base. The process typically involves the formation of hydroxymethyl phenol, which then undergoes further reactions to form the polymer.

Industrial Production Methods: In industrial settings, the production of this polymer involves the use of large-scale reactors where phenol and formaldehyde are reacted in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired polymer properties. The resulting polymer is then processed into various forms, such as sheets, films, or molded products.

Chemical Reactions Analysis

Types of Reactions: Formaldehyde;phenol, undergoes several types of chemical reactions, including:

    Condensation Reactions: The polymerization process itself is a condensation reaction where water is a by-product.

    Oxidation and Reduction: These reactions can modify the polymer’s properties, such as its thermal stability and mechanical strength.

    Substitution Reactions: These reactions can introduce different functional groups into the polymer, altering its chemical and physical properties.

Common Reagents and Conditions:

    Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.

    Temperature: Typically, the reactions are carried out at elevated temperatures to accelerate the polymerization process.

    Solvents: Water or organic solvents like methanol can be used to dissolve the reactants and control the reaction environment.

Major Products: The primary product is the polymer itself, which can be further processed into various forms. By-products may include water and unreacted monomers.

Scientific Research Applications

Formaldehyde;phenol, has a wide range of applications in scientific research and industry:

    Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.

    Biology: Employed in the preparation of biological specimens due to its preservative properties.

    Medicine: Utilized in the development of medical devices and diagnostic tools.

    Industry: Widely used in the production of adhesives, coatings, and molded products due to its high mechanical strength and thermal stability.

Mechanism of Action

The mechanism by which formaldehyde, polymers with isobutylenated phenol, exerts its effects involves the formation of strong covalent bonds between the phenol and formaldehyde molecules. This results in a highly cross-linked polymer network that provides the material with its characteristic properties. The molecular targets include the hydroxyl groups on the phenol, which react with the formaldehyde to form methylene bridges.

Comparison with Similar Compounds

    Phenol-Formaldehyde Resins: These are the most closely related compounds, with similar properties and applications.

    Urea-Formaldehyde Resins: These resins have similar uses but differ in their chemical structure and properties.

    Melamine-Formaldehyde Resins: Known for their high thermal stability and resistance to chemicals, these resins are used in more demanding applications.

Uniqueness: Formaldehyde;phenol, is unique due to the presence of the isobutylenated phenol, which imparts specific properties such as enhanced flexibility and improved resistance to environmental degradation compared to other phenol-formaldehyde resins.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing phenol-formaldehyde (PF) resins, and how do molar ratios influence polymerization?

  • PF resins are typically synthesized using phenol, formaldehyde, and sodium hydroxide (NaOH) in a molar ratio (e.g., 1:1.5:0.1). The reaction occurs under nitrogen at 65°C for 4 hours, with formaldehyde added incrementally to control exothermic reactions . Adjusting the formaldehyde-to-phenol ratio alters crosslinking density: higher formaldehyde increases branching but raises free formaldehyde content .

Q. What analytical methods are used to characterize PF resin composition and curing behavior?

  • Formaldehyde content : Determined via hydroxylamine hydrochloride titration after pH adjustment to 3.5, with NaOH titration to quantify unreacted formaldehyde .
  • Thermal curing : Differential scanning calorimetry (DSC) measures curing onset, peak temperatures, and enthalpy. Higher phenol substitution (e.g., bio-oil) delays curing and reduces energy release .
  • Solid content : Measured by heating resin samples at 135°C until constant weight .

Q. How do researchers quantify phenol and formaldehyde in wastewater from PF resin production?

  • Adsorption studies use activated carbon (AC) to remove contaminants. Molecular absorption spectroscopy quantifies phenol and formaldehyde in solutions, with adsorption efficiency ranked as KsAU > AG-3 > SKD-515 for formaldehyde and phenol .

Advanced Research Questions

Q. How does substituting phenol with bio-oil derivatives affect resin performance, and how can contradictions in anti-swelling efficiency (ASE) data be resolved?

  • Bio-oil (e.g., lignin-derived) contains ortho/para-substituted phenols with lower reactivity, leading to smaller polymer networks and reduced ASE. At 30% substitution, ASE remains viable (~20–30%), but higher substitution (45%) increases free formaldehyde and reduces crosslinking . Contradictions arise from bio-oil solubility limits: inhomogeneous resin phases at >30% substitution cause variability in ASE and weight percent gain (WPG) .
  • Methodological resolution : Use GC-MS to verify bio-oil composition (e.g., 4-methyl coumarin as primary component) and adjust formaldehyde ratios to compensate for reduced reactivity .

Q. What strategies mitigate free formaldehyde emissions in PF resins without compromising mechanical properties?

  • Additives : Amines (e.g., urea) scavenge free formaldehyde via Schiff base formation .
  • Curing optimization : Higher temperatures (140°C vs. 120°C) improve crosslinking, reducing leachable formaldehyde by 15–20% .
  • Low-formaldehyde formulations : Reduce formaldehyde-to-phenol ratios (e.g., 1:1.2) while maintaining NaOH catalysis to balance reactivity and emissions .

Q. How can adsorption isotherms model the simultaneous removal of phenol and formaldehyde from industrial wastewater?

  • Langmuir/Freundlich models describe adsorption kinetics. For a 1:2 phenol-formaldehyde mixture, activated carbon (KsAU) shows 85% phenol and 70% formaldehyde removal. Dynamic adsorption curves align with pseudo-second-order kinetics, enabling scalable reactor design .

Q. What experimental designs address bio-oil inhomogeneity in PF resin synthesis?

  • Pre-treatment : Fractionate bio-oil via vacuum distillation to isolate low-MW phenols (e.g., <300 g/mol) for better resin solubility .
  • Co-solvents : Add methanol (10–15 wt%) to homogenize resin phases during synthesis, reducing WPG variability from 25% to <10% .

Q. Methodological Guidance

Q. How to design controlled experiments for analyzing PF resin curing kinetics?

  • Use DSC with a two-step protocol: (1) heat resin to 120°C (pre-curing), (2) ramp to 200°C (full curing). Subtract pre-curing data to isolate curing-specific enthalpy (ΔH ≈ 150–200 J/g) .

Q. What statistical approaches reconcile variability in resin leaching studies?

  • Apply ANOVA to compare mass loss (ML) across substitution levels and curing temperatures. For example, 140°C-cured resins show 12% lower ML than 120°C samples (p < 0.05) due to enhanced crosslinking .

Q. How to validate bio-oil substitution efficacy in PF resins for industrial applications?

  • Multi-scale testing : Combine ASE, WPG, and leaching tests with SEM imaging to assess resin penetration into wood cell walls. Bio-oil resins with >30% substitution often localize in lumens, not cell walls, reducing dimensional stability .

Q. Tables for Key Data

Parameter PF Resin (Control) 30% Bio-oil Substitution 45% Bio-oil Substitution
Free Formaldehyde (wt%)0.8 ± 0.11.2 ± 0.22.5 ± 0.3
Curing Onset Temp (°C)85 ± 292 ± 3105 ± 4
ASE (%) at 140°C35 ± 228 ± 318 ± 4
Mass Loss (EN-84, %)5.1 ± 0.57.8 ± 1.112.3 ± 1.8

Data derived from .

Properties

CAS No.

68130-83-6

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

formaldehyde;phenol

InChI

InChI=1S/C6H6O.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5,7H;1H2

InChI Key

SLGWESQGEUXWJQ-UHFFFAOYSA-N

SMILES

C=O.C1=CC=C(C=C1)O

Canonical SMILES

C=O.C1=CC=C(C=C1)O

Key on ui other cas no.

68610-07-1
70892-67-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of furfuryl alcohol and a urea-formaldehyde resin is prepared. Phenol and furfuryl alcohol and paraformaldehyde are heated together to produce a phenol formaldehyde pre-condensate admixture with furfuryl alcohol. The urea-formaldehyde-furfuryl alcohol precondensate and phenol-formaldehyde-furfuryl alcohol admixture are mixed with poly furfuryl alcohol and heated at a temperature of about 120°-160° F. for several hours until a viscous liquid pre-polymer admixture is obtained.
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Synthesis routes and methods II

Procedure details

In one reactor methanol, formaldehyde and phenol are added as precursors to form a phenol formaldehyde mixture. In this reactor there also be added an aliphatic dicarboxylic acid.
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Synthesis routes and methods III

Procedure details

2256 g (24 moles) of phenol, 2409 g (38.4 moles) of 40 wt. % formalin and 48 g (1.2 moles) of sodium hydroxide were charged in a reactor provided with a reflux condenser and the mixture was allowed to react at 85° C. for 2 hours. Then, unreacted formalin was completely removed at that temperature under reduced pressure to obtain a resol having a solid concentration of 75 wt. %. The molecular weight of the resulting resol was measured by gel permeation method to reveal that it had 1-3 nuclei in average.
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Synthesis routes and methods IV

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2256 g (24 moles) of phenol, 2404 g (38.4 moles) of 40 wt. % formalin and 121.2 g (1.2 moles) of triethylamine were charged in a reactor provided with a reflux condenser and the mixture was allowed to react at 85° C. for two hours. Then, unreacted formalin was completely removed at that temperature under reduced pressure to obtain a resol having a solid concentration of 75 wt. %. The molecular weight of the resulting resol was measured by gel permeation method to reveal that it had 1-3 nuclei in average. The resol was used for the copolycondensation in following Preparation Examples 6 and 7.
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Synthesis routes and methods V

Procedure details

A 250-mL 3-neck flask equipped with a mechanical stirrer and an addition port was charged with diphenyl ether (34 gm, 0.2 mol), acetic acid (35 mL) containing sulfuric acid (5 mL), and aqueous formaldehyde (37% solution, 46 mL, 0.61 mol). The flask was placed in a 100° C. oil bath and rapid mixing was started. After the reaction between the diphenyl ether and formaldehyde had proceeded for 24 hours phenol (40 mL, 0.46 mol) was added in uniform portions over a 15-minute period.
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